2-(2-[1,1'-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE
Overview
Description
2-(2-[1,1’-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE is an organic compound that features a biphenyl group attached to an isoquinolinium moiety through a 2-oxoethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-[1,1’-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Attachment of the Isoquinolinium Moiety: The isoquinolinium moiety is introduced through a nucleophilic substitution reaction, where the biphenyl intermediate reacts with an isoquinoline derivative under basic conditions.
Formation of the 2-Oxoethyl Linker:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-[1,1’-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the bromide ion.
Scientific Research Applications
2-(2-[1,1’-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-[1,1’-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(2-[1,1’-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMCHLORIDE: Similar structure but with a chloride ion instead of bromide.
2-(2-[1,1’-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMIODIDE: Similar structure but with an iodide ion instead of bromide.
Uniqueness
2-(2-[1,1’-BIPHENYL]-4-YL-2-OXOETHYL)ISOQUINOLINIUMBROMIDE is unique due to its specific combination of the biphenyl and isoquinolinium moieties, which confer distinct chemical and biological properties. Its bromide ion also influences its reactivity and solubility compared to its chloride and iodide counterparts .
Properties
IUPAC Name |
2-isoquinolin-2-ium-2-yl-1-(4-phenylphenyl)ethanone;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18NO.BrH/c25-23(17-24-15-14-19-8-4-5-9-22(19)16-24)21-12-10-20(11-13-21)18-6-2-1-3-7-18;/h1-16H,17H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNMGEZJXDXNTN-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[N+]3=CC4=CC=CC=C4C=C3.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20993501 | |
Record name | 2-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]isoquinolin-2-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72666-55-8 | |
Record name | NSC17791 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17791 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]isoquinolin-2-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20993501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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